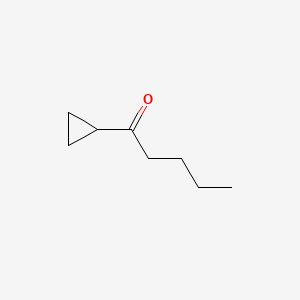
n-Butyl cyclopropyl ketone
Overview
Description
n-Butyl cyclopropyl ketone is an organic compound with the molecular formula C8H14O It is a ketone featuring a cyclopropyl group attached to the first carbon of the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Butyl cyclopropyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentanone with sodium ethoxide or sodiomalonic ester to form the cyclopropyl group . Another method includes the use of 1-chloro-4-pentanone and potassium hydroxide, which yields the compound in high purity .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of 1-chloro-4-pentanone with potassium hydroxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: n-Butyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The cyclopropyl group can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Scientific Research Applications
n-Butyl cyclopropyl ketone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.
Medicine: Research is ongoing to explore its potential pharmacological properties.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism by which n-Butyl cyclopropyl ketone exerts its effects involves interactions with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes and receptors. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .
Comparison with Similar Compounds
- Cyclopropyl methyl ketone
- Cyclopropyl ethyl ketone
- Cyclopropyl isopropyl ketone
Comparison: n-Butyl cyclopropyl ketone is unique due to its specific structural arrangement, which combines a cyclopropyl group with a pentanone chain. This combination imparts distinct chemical and physical properties compared to other cyclopropyl ketones. For instance, the presence of the cyclopropyl group can significantly influence the compound’s reactivity and stability .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h7H,2-6H2,1H3 |
InChI Key |
WFGLZIJEXONREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1CC1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















